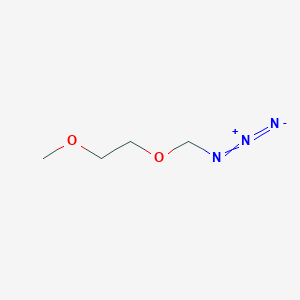

1-(azidomethoxy)-2-methoxyethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azidomethoxy)-2-methoxyethane is an organic compound with the molecular formula C4H9N3O2 It is characterized by the presence of an azido group (-N3) and two methoxy groups (-OCH3) attached to an ethane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Azidomethoxy)-2-methoxyethane can be synthesized through a multi-step process involving the following key steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxyethanol.

Azidation: The hydroxyl group of 2-methoxyethanol is converted to an azido group using a reagent like sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.

Methoxylation: The resulting intermediate is then subjected to methoxylation using a methoxyating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH3I), to introduce the second methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, considering the handling of azides and other reactive intermediates.

Análisis De Reacciones Químicas

Types of Reactions

1-(Azidomethoxy)-2-methoxyethane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions

Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF)

Cycloaddition Reactions: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate)

Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C)

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Corresponding amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies have highlighted the potential of azide-containing compounds, including 1-(azidomethoxy)-2-methoxyethane, as antimicrobial agents. For instance, vinyl azides have been shown to possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . This suggests that derivatives of this compound could be explored for their antibacterial efficacy.

- Drug Development : The compound's ability to act as a precursor in the synthesis of complex molecules positions it as a candidate for drug development. The incorporation of azide groups facilitates bioorthogonal reactions, allowing for selective labeling and functionalization of biomolecules, which is crucial in drug design and delivery systems .

- Synthesis of Heterocycles : this compound can be utilized in the construction of heterocyclic compounds through various synthetic methodologies. Its reactivity allows for the formation of diverse nitrogen-containing heterocycles that are often found in pharmaceutical agents .

Materials Science Applications

- Polymer Chemistry : In materials science, azides are frequently used in the synthesis of polymers with specific functionalities. The ability of this compound to engage in click chemistry reactions enables the creation of polymer networks with tailored properties for applications such as drug delivery systems and smart materials .

- Energetic Materials : Azide compounds have also been investigated for their potential use in energetic materials due to their high nitrogen content and stability under certain conditions. Research indicates that modifications with azide groups can enhance the performance characteristics of energetic plastics .

Case Study 1: Antibacterial Properties

In a recent investigation, derivatives of azide-containing compounds were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Click Chemistry Applications

The application of this compound in click chemistry has led to the successful synthesis of triazole derivatives from terminal alkynes. This method has been shown to produce compounds with significant biological activity, paving the way for further exploration in drug development and bioconjugation strategies .

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacteria |

| Drug Development | Precursor for complex molecules | Facilitates bioorthogonal labeling |

| Materials Science | Polymer synthesis | Tailored properties for drug delivery |

| Energetic Materials | Modification for enhanced performance | Improved stability and performance |

Mecanismo De Acción

The mechanism of action of 1-(azidomethoxy)-2-methoxyethane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active compounds. This reactivity is exploited in various applications, including bioorthogonal chemistry and materials science.

Comparación Con Compuestos Similares

Similar Compounds

1-(Azidomethoxy)-2-ethoxyethane: Similar structure but with an ethoxy group instead of a methoxy group.

1-(Azidomethoxy)-2-methoxypropane: Similar structure but with a propane backbone instead of an ethane backbone.

1-(Azidomethoxy)-2-methoxybutane: Similar structure but with a butane backbone instead of an ethane backbone.

Uniqueness

1-(Azidomethoxy)-2-methoxyethane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both azido and methoxy groups allows for versatile chemical transformations and applications in various fields of research and industry.

Propiedades

IUPAC Name |

1-(azidomethoxy)-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-8-2-3-9-4-6-7-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGXAYZKWFLOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.